molecular formula C11H12F3NO2 B6259365 N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide CAS No. 1156116-24-3

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B6259365
CAS RN: 1156116-24-3
M. Wt: 247.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide, also known as HPTB, is a synthetic, water-soluble compound with a wide range of applications in scientific research. It has been used in various fields, including drug discovery, biochemistry, pharmacology, and toxicology. HPTB has been found to have a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.

Scientific Research Applications

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the body, as well as to study the effects of toxins and other environmental pollutants. N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide has also been used in the development of new drugs and in the study of enzyme kinetics.

Mechanism of Action

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is thought to act as an inhibitor of enzymes, particularly those involved in the synthesis of fatty acids. N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is thought to bind to the active site of the enzyme, preventing the formation of fatty acids. This mechanism of action has been studied in detail and has been found to be effective in a variety of laboratory experiments.
Biochemical and Physiological Effects
N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the synthesis of fatty acids, as well as to inhibit the activity of certain enzymes. In addition, N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide has a number of advantages for laboratory experiments. It is a water-soluble compound, making it easy to work with in a laboratory setting. In addition, N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is relatively stable and has a wide range of applications. However, N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide does have some limitations. It is not suitable for use in long-term experiments, as it can break down over time. In addition, N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can be toxic at high concentrations and should be used with caution.

Future Directions

There are a number of potential future directions for N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide. It could be used to develop new drugs and to study the effects of toxins and other environmental pollutants. In addition, N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide could be used to study the effects of drugs on the body, as well as to study enzyme kinetics. Finally, N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide could be used to explore the potential therapeutic effects of fatty acid synthesis inhibitors.

Synthesis Methods

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can be synthesized through a series of steps involving the reaction of trifluoromethylbenzamide with 1-hydroxy-2-propanol. The reaction is conducted in a basic medium, such as sodium hydroxide or potassium hydroxide, and the resulting product is N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide. This synthesis method is relatively simple and can be easily scaled up for larger batches of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with 1-propanol to form the corresponding ester, which is then hydrolyzed to the carboxylic acid. The carboxylic acid is then reacted with N-hydroxypropan-2-amine to form the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzoic acid", "1-propanol", "N-hydroxypropan-2-amine" ], "Reaction": [ "Step 1: Esterification - 2-(trifluoromethyl)benzoic acid is reacted with 1-propanol in the presence of a catalyst such as sulfuric acid to form the corresponding ester.", "Step 2: Hydrolysis - The ester is then hydrolyzed using a strong base such as sodium hydroxide to form the carboxylic acid.", "Step 3: Amide Formation - The carboxylic acid is then reacted with N-hydroxypropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide." ] }

CAS RN

1156116-24-3

Product Name

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

Molecular Formula

C11H12F3NO2

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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